molecular formula C14H19NO6 B11071830 Methyl 3,4,5-trimethoxy-2-(propanoylamino)benzoate

Methyl 3,4,5-trimethoxy-2-(propanoylamino)benzoate

Cat. No.: B11071830
M. Wt: 297.30 g/mol
InChI Key: LHRSLUCDPGHMFM-UHFFFAOYSA-N
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Description

Methyl 3,4,5-trimethoxy-2-(propionylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of three methoxy groups and a propionylamino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-trimethoxy-2-(propionylamino)benzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with methanol in the presence of an acid catalyst, followed by the introduction of the propionylamino group through an amide formation reaction. The reaction conditions often include:

    Esterification: 3,4,5-trimethoxybenzoic acid is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst.

    Amide Formation: The resulting methyl 3,4,5-trimethoxybenzoate is then reacted with propionyl chloride and a base such as pyridine to form the propionylamino derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxy-2-(propionylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the propionylamino moiety can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoate derivatives with various functional groups.

Scientific Research Applications

Methyl 3,4,5-trimethoxy-2-(propionylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3,4,5-trimethoxy-2-(propionylamino)benzoate involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and propionylamino moiety play crucial roles in its biological activity. For instance, the methoxy groups can scavenge free radicals, while the propionylamino group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Lacks the propionylamino group, making it less versatile in biological applications.

    Methyl 3,4,5-trimethoxy-2-nitrobenzoate: Contains a nitro group instead of a propionylamino group, leading to different chemical and biological properties.

    Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate: Contains bromine atoms, which can significantly alter its reactivity and applications.

Uniqueness

Methyl 3,4,5-trimethoxy-2-(propionylamino)benzoate is unique due to the presence of both methoxy and propionylamino groups, which confer a combination of chemical reactivity and biological activity not found in similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

methyl 3,4,5-trimethoxy-2-(propanoylamino)benzoate

InChI

InChI=1S/C14H19NO6/c1-6-10(16)15-11-8(14(17)21-5)7-9(18-2)12(19-3)13(11)20-4/h7H,6H2,1-5H3,(H,15,16)

InChI Key

LHRSLUCDPGHMFM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(C=C1C(=O)OC)OC)OC)OC

Origin of Product

United States

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